4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole
Overview
Description
4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a sulfonyl group and a chlorine atom. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. The sulfonyl group is introduced through sulfonation reactions, often using chlorosulfonic acid or sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolones, pyrazolines, and substituted pyrazoles, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antileishmanial and antimalarial activities
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 4-(1H-pyrazol-1-yl)benzenesulfonamide
- 4-amino-1H-pyrazole
- Quinolinyl-pyrazoles .
Uniqueness
4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and chlorine atom enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)sulfonyl-1,3-dimethylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2S/c1-6-8(5-12(2)11-6)16(14,15)13-4-7(9)3-10-13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPWNIOAGYJNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2C=C(C=N2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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